N-([2,3'-bifuran]-5-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide
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Overview
Description
N-([2,3’-bifuran]-5-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide: is a complex organic compound characterized by the presence of a bifuran moiety, a fluorophenyl group, and a methanesulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the bifuran moiety, followed by the introduction of the fluorophenyl group and the methanesulfonamide functionality. Key steps may include:
Formation of the bifuran moiety: This can be achieved through a palladium-catalyzed coupling reaction between furan derivatives.
Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the methanesulfonamide group: This can be done through sulfonylation reactions using methanesulfonyl chloride and appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-2,3-diones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Furan-2,3-diones.
Reduction: Corresponding amines.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-([2,3’-bifuran]-5-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bifuran moiety and fluorophenyl group can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-([2,3’-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)methanesulfonamide: Similar structure with a different position of the fluorine atom.
N-([2,3’-bifuran]-5-ylmethyl)-1-(3-chlorophenyl)methanesulfonamide: Similar structure with a chlorine atom instead of fluorine.
N-([2,3’-bifuran]-5-ylmethyl)-1-(3-bromophenyl)methanesulfonamide: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The unique combination of the bifuran moiety, fluorophenyl group, and methanesulfonamide functionality in N-([2,3’-bifuran]-5-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide imparts distinct chemical and physical properties. These properties can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S/c17-14-3-1-2-12(8-14)11-23(19,20)18-9-15-4-5-16(22-15)13-6-7-21-10-13/h1-8,10,18H,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZMPEMMCPWGMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CS(=O)(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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